molecular formula C16H16N2O3S B5797009 N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide

N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide

Cat. No. B5797009
M. Wt: 316.4 g/mol
InChI Key: DDLDYTYXVNXQMG-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide, commonly known as NAPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. NAPPA is a small molecule that can be synthesized easily and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of NAPPA is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a range of physiological processes, including acid-base balance and bone resorption. NAPPA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Biochemical and Physiological Effects:
NAPPA has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in bone resorption and acid-base balance. NAPPA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, NAPPA has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

NAPPA has several advantages for lab experiments. It is a small molecule that can be synthesized easily and has a high purity. It has a wide range of applications in scientific research, including drug discovery, protein expression, and biomarker discovery. However, there are also some limitations to using NAPPA in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and proteins. In addition, its effects may be dose-dependent, and the optimal concentration for different applications may vary.

Future Directions

There are several future directions for research on NAPPA. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific inhibitors of carbonic anhydrase and other enzymes. Another area of research is to explore the potential applications of NAPPA in drug discovery and biomarker discovery. NAPPA could be used to generate protein microarrays for screening potential drug candidates or identifying disease biomarkers. Finally, more studies are needed to evaluate the safety and efficacy of NAPPA in vivo, which could lead to the development of new therapies for cancer and other diseases.
Conclusion:
In conclusion, N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide, or NAPPA, is a synthetic compound with a wide range of applications in scientific research. Its simple synthesis method, high purity, and diverse applications make it an attractive tool for drug discovery, protein expression, and biomarker discovery. While its mechanism of action is not fully understood, NAPPA has been found to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase and anti-inflammatory effects. Future research on NAPPA could lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

NAPPA can be synthesized by a simple one-pot reaction between 4-aminobenzenesulfonamide, acetophenone, and acryloyl chloride in the presence of triethylamine and N,N-dimethylformamide. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

NAPPA has a wide range of applications in scientific research, including drug discovery, protein expression, and biomarker discovery. NAPPA can be used to generate protein microarrays, which are powerful tools for studying protein-protein interactions and identifying potential drug targets. NAPPA has also been used to develop biosensors for detecting disease biomarkers, such as cancer antigens and autoantibodies.

properties

IUPAC Name

(Z)-2-methyl-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12(11-13-5-3-2-4-6-13)16(19)18-14-7-9-15(10-8-14)22(17,20)21/h2-11H,1H3,(H,18,19)(H2,17,20,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLDYTYXVNXQMG-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-methyl-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.